(4-(Oxazol-5-yl)phenyl)boronic acid
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Overview
Description
(4-(Oxazol-5-yl)phenyl)boronic acid is a boronic acid derivative that features an oxazole ring attached to a phenyl group, which is further connected to a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of (4-(Oxazol-5-yl)phenyl)boronic acid may involve scalable and efficient synthetic routes such as continuous flow chemistry, which allows for the precise control of reaction conditions and improved yields. The use of automated synthesis platforms can also enhance the reproducibility and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(Oxazol-5-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(4-(Oxazol-5-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Oxazol-5-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with biological targets, such as enzymes. The boronic acid group can interact with active site residues, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.
Oxadiazole: A heterocyclic compound containing two nitrogen atoms and one oxygen atom.
Uniqueness
(4-(Oxazol-5-yl)phenyl)boronic acid is unique due to the presence of both the oxazole ring and the boronic acid group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8BNO3 |
---|---|
Molecular Weight |
188.98 g/mol |
IUPAC Name |
[4-(1,3-oxazol-5-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6,12-13H |
InChI Key |
TUAABQORZPZNSP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CN=CO2)(O)O |
Origin of Product |
United States |
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